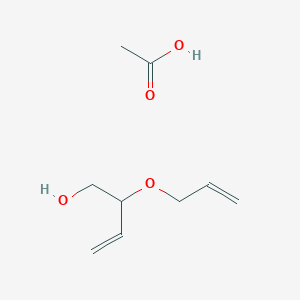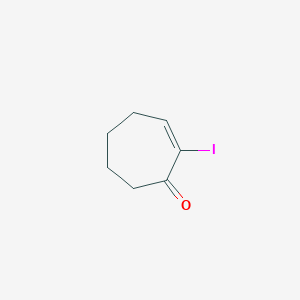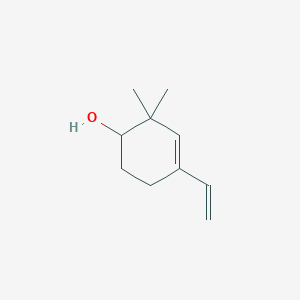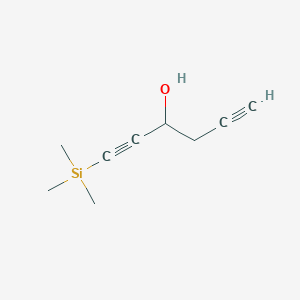![molecular formula C7H11NO B14259269 1-Azabicyclo[2.2.1]heptane-3-carbaldehyde CAS No. 400709-59-3](/img/structure/B14259269.png)
1-Azabicyclo[2.2.1]heptane-3-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Azabicyclo[221]heptane-3-carbaldehyde is a bicyclic compound featuring a nitrogen atom within its structure This compound is notable for its unique bicyclic framework, which imparts distinct chemical properties and reactivity
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Azabicyclo[2.2.1]heptane-3-carbaldehyde can be synthesized through several methods. One common approach involves the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes. This reaction proceeds efficiently with a broad array of substrates, allowing for the synthesis of oxygenated 2-azabicyclo[2.2.1]heptanes . Another method involves the photocatalytic Minisci reaction, which introduces various heterocycles at the bridgehead position from readily available N-hydroxyphthalimide esters of the corresponding carboxylic acids .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods may vary depending on the desired application and production scale.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Azabicyclo[2.2.1]heptane-3-carbaldehyde undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, the compound can react with electrophilic reagents to form addition products . It can also undergo epoxidation when treated with m-chloroperoxybenzoic acid (MCPBA), resulting in the formation of epoxides .
Common Reagents and Conditions:
Oxidation: m-Chloroperoxybenzoic acid (MCPBA)
Reduction: Common reducing agents such as lithium aluminum hydride (LiAlH4)
Substitution: Electrophilic reagents
Major Products: The major products formed from these reactions include various functionalized bicyclic systems, such as epoxides and polyfunctionalized bicyclic compounds .
Wissenschaftliche Forschungsanwendungen
1-Azabicyclo[2.2.1]heptane-3-carbaldehyde has significant potential in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Its unique structure makes it a valuable intermediate in the synthesis of complex molecules. In medicinal chemistry, it is used as a scaffold for drug discovery due to its ability to rigidify carbon skeletons and present substituents along precise vectors . Additionally, it has applications in the development of high-energy density compounds with low impact sensitivity .
Wirkmechanismus
The mechanism of action of 1-Azabicyclo[2.2.1]heptane-3-carbaldehyde involves its interaction with molecular targets and pathways within biological systems. The specific pathways and targets may vary depending on the application. For example, in medicinal chemistry, the compound may interact with enzymes or receptors, modulating their activity and leading to therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
- 2-Azabicyclo[3.2.1]octane
- Bicyclo[3.1.1]heptane derivatives
- Bicyclo[2.2.1]heptane derivatives
Comparison: 1-Azabicyclo[2.2.1]heptane-3-carbaldehyde is unique due to its specific bicyclic structure and the presence of a nitrogen atom. Compared to 2-Azabicyclo[3.2.1]octane, it has a different ring size and nitrogen positioning, which affects its reactivity and applications . Bicyclo[3.1.1]heptane derivatives, on the other hand, are known for their use in high-energy density compounds, highlighting the versatility of bicyclic frameworks .
Eigenschaften
CAS-Nummer |
400709-59-3 |
|---|---|
Molekularformel |
C7H11NO |
Molekulargewicht |
125.17 g/mol |
IUPAC-Name |
1-azabicyclo[2.2.1]heptane-3-carbaldehyde |
InChI |
InChI=1S/C7H11NO/c9-5-7-4-8-2-1-6(7)3-8/h5-7H,1-4H2 |
InChI-Schlüssel |
KSWRLFRZGARPMG-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN2CC1C(C2)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Furancarboxaldehyde, 5-[(1,1-dimethylethyl)dimethylsilyl]-4-methyl-](/img/structure/B14259186.png)

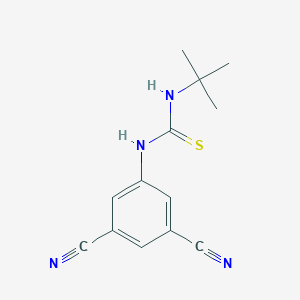


![2-Propen-1-amine, 2-methyl-N-[3-(trimethoxysilyl)propyl]-](/img/structure/B14259220.png)
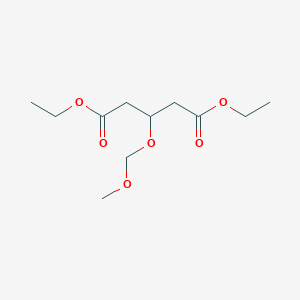
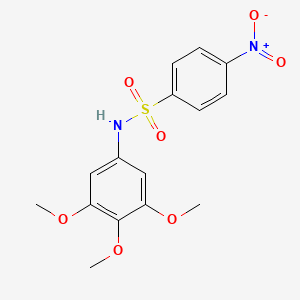
![1,1',1'',1'''-{1,2-Phenylenebis[(ethene-2,1-diyl)-4,1-phenyleneethene-2,1,1-triyl]}tetrabenzene](/img/structure/B14259248.png)
